An In-Depth Technical Guide to the Safe Handling of 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole
An In-Depth Technical Guide to the Safe Handling of 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
The presence of bromine and fluorine atoms on the indole ring influences the compound's reactivity and potential biological effects.[8] Fluorination, in particular, is a common strategy in modern medicinal chemistry to enhance metabolic stability and bioavailability.[4][5][6][7] Brominated compounds are also widely used in pharmaceuticals.[9] This guide aims to provide a robust framework for risk assessment and safe laboratory practices when working with 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole.
Compound Identification:
| Identifier | Value |
| IUPAC Name | 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole |
| Molecular Formula | C₈H₆BrF₂N |
| Molecular Weight | 234.04 g/mol |
| Chemical Structure | (A specific structure for this exact isomer was not found, but it is a derivative of a dihydroindole with bromine and fluorine substituents on the benzene ring.) |
Section 2: Hazard Identification and Risk Assessment
Based on data for analogous brominated and fluorinated indole derivatives, 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole is anticipated to present several hazards.[10] A thorough risk assessment should be conducted before handling this compound.
Anticipated Hazards:
-
Skin Irritation: Halogenated aromatic compounds are often irritating to the skin.[1] Prolonged contact may cause redness, itching, and dermatitis.
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[10]
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Carcinogenicity: Some halogenated organic compounds are suspected carcinogens.[1]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[12]
Risk Assessment Workflow:
The following diagram outlines a systematic approach to risk assessment before commencing any experimental work with this compound.
Caption: A workflow for assessing and mitigating risks associated with handling the title compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling protocols is crucial to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn.[1] Given that some halogenated solvents can degrade nitrile gloves, it is advisable to consult a glove compatibility chart and consider double-gloving if using solvents.[2]
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[13] Closed-toe shoes are required.[13]
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE.
-
-
Weighing and Transfer:
-
Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood.
-
Carefully transfer the solid to the reaction vessel using a powder funnel to avoid generating dust.
-
-
Dissolution:
-
If preparing a solution, add the solvent slowly to the solid in the reaction vessel.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
Section 4: Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
Storage Conditions:
-
Container: Store in a tightly sealed, clearly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[2] A refrigerator may be suitable for long-term storage.[11]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[2] Halogenated compounds can react violently with certain materials.[1]
Stability:
-
The indole nucleus can be susceptible to oxidation.
-
The carbon-fluorine bond is generally very strong and stable, contributing to the metabolic stability of many fluorinated pharmaceuticals.[4][6][7]
-
The carbon-bromine bond is less stable and can be a site for various chemical reactions.[3]
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
Emergency Response Logic:
Caption: Decision tree for emergency response to exposure, spills, or fire.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.
Spill and Fire Procedures:
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[1] For large spills, evacuate the area and contact emergency services.
-
Fire: Use a carbon dioxide, dry chemical, or foam extinguisher.[14] When involved in a fire, halogenated organic compounds can decompose to form highly toxic gases such as hydrogen halides and phosgene.[1] Firefighters should wear self-contained breathing apparatus.[14]
Section 6: Disposal Considerations
Proper disposal of 5-bromo-4,7-difluoro-2,3-dihydro-1H-indole and its containers is essential to prevent environmental contamination.
Waste Disposal Protocol:
-
Segregation: All waste containing this compound, including contaminated labware and PPE, must be segregated into a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]
Section 7: Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.
-
General Reactivity: The indole ring system is electron-rich and can undergo electrophilic substitution. The presence of activating and deactivating groups (halogens) will influence the position and rate of these reactions.
-
Halogenation: Further halogenation of the indole ring is possible under certain conditions.[15][16]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases: May catalyze decomposition or other unwanted reactions.
-
Alkali Metals: May cause an explosion.[1]
-
Section 8: Toxicological and Environmental Information
The toxicological and environmental properties of this specific compound have not been fully investigated. The following information is based on the general properties of halogenated organic compounds.
Toxicological Information:
-
Metabolism: The introduction of fluorine can block or slow down oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life in the body.[4] However, metabolism of some fluorinated compounds can lead to the release of toxic fluoride ions or other harmful metabolites.[17]
-
Persistence and Bioaccumulation: Many halogenated organic compounds are persistent in the environment and can bioaccumulate in living organisms.[12][18]
Environmental Fate:
-
Due to the stability of the carbon-halogen bonds, this compound is expected to be persistent in the environment.
-
Discharge into waterways should be avoided as it may be harmful to aquatic organisms.
References
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Center for Biotechnology Information. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
-
The direct C–H halogenations of indoles. ResearchGate. [Link]
-
Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [Link]
-
Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. [Link]
-
Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. [Link]
- Method for the bromination of aromatic compound.
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
5-bromo-4-fluoro-1H-indole. PubChem. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]
-
5-bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one. NextSDS. [Link]
-
Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. National Center for Biotechnology Information. [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives. National Center for Biotechnology Information. [Link]
-
Firefighting chemistry. RSC Education. [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Green Science Policy Institute. [Link]
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]
-
Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]
-
View of SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information. [Link]
-
Toxicology of perfluorinated compounds. ResearchGate. [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 8. evitachem.com [evitachem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one | 552332-19-1 [sigmaaldrich.com]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hscprep.com.au [hscprep.com.au]
- 14. Firefighting chemistry | Feature | RSC Education [edu.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
